molecular formula C56H97N13O17 B10857567 Vsppltlgqlls

Vsppltlgqlls

Cat. No.: B10857567
M. Wt: 1224.4 g/mol
InChI Key: TUBMLSKMKPKVBN-KYMYZPJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: VSPPLTLGQLLS is typically synthesized using solid-phase peptide synthesis (SPPS). The classical fluorenylmethoxycarbonyl (Fmoc)-SPPS method is commonly employed, where the peptide is assembled step-by-step on a solid support. Each amino acid is added sequentially, with the Fmoc group protecting the amino terminus during coupling reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the solid support .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using ultrasound-assisted SPPS. This method has been shown to significantly reduce the time required for peptide assembly while maintaining high purity levels. For example, the synthesis of this compound using ultrasound-assisted SPPS resulted in a 14-fold time reduction compared to the classical method .

Chemical Reactions Analysis

Types of Reactions: VSPPLTLGQLLS primarily undergoes phosphorylation and dephosphorylation reactions. It inhibits the phosphorylation of FGFR3, which is a key step in the activation of downstream signaling pathways .

Common Reagents and Conditions: The inhibition of FGFR3 phosphorylation by this compound is typically studied in vitro using human primary lymphatic endothelial cells (LECs) and chondrocytic cell lines. The compound is used at concentrations ranging from 5 μM to 10 μM, with incubation times varying from 24 to 48 hours .

Major Products Formed: The primary outcome of this compound activity is the inhibition of FGFR3 phosphorylation, leading to reduced cell proliferation, migration, and tubule formation .

Scientific Research Applications

Mechanism of Action

VSPPLTLGQLLS exerts its effects by inhibiting the tyrosine kinase activity of FGFR3. This inhibition prevents the phosphorylation of FGFR3 and its downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound reduces cell proliferation, migration, and tubule formation .

Comparison with Similar Compounds

Similar Compounds:

  • Peptide P3
  • FGFR3-specific peptides

Uniqueness: VSPPLTLGQLLS is unique in its high specificity for FGFR3 and its ability to inhibit FGFR3 phosphorylation effectively. Compared to other FGFR3 inhibitors, this compound has demonstrated significant efficacy in various in vitro and in vivo models, making it a valuable tool for studying FGFR3-related cellular processes and diseases .

Properties

Molecular Formula

C56H97N13O17

Molecular Weight

1224.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C56H97N13O17/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+/m1/s1

InChI Key

TUBMLSKMKPKVBN-KYMYZPJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.